molecular formula C16H17ClN4O2 B2917976 N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034527-36-9

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2917976
CAS No.: 2034527-36-9
M. Wt: 332.79
InChI Key: TXCDVXPFZUKQEV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a pyrimidinyloxy substituent at the 3-position of the piperidine ring and a 2-chlorophenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-6-1-2-7-14(13)20-16(22)21-10-3-5-12(11-21)23-15-18-8-4-9-19-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDVXPFZUKQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2-chlorophenyl group and a pyrimidine moiety, which is known to influence its pharmacological properties. The molecular formula is C16H18ClN3OC_{16}H_{18}ClN_{3}O with a molecular weight of approximately 305.79 g/mol.

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exhibits multiple mechanisms of action:

  • Protein Kinase Inhibition : The compound has been identified as an inhibitor of various protein kinases, including Janus Kinase (JAK) pathways, which are crucial in cellular signaling processes related to inflammation and cancer progression .
  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in models of hypopharyngeal carcinoma, showing cytotoxicity that surpasses standard chemotherapeutic agents .

In Vitro Studies

Research has shown that N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism
FaDu (hypopharyngeal)5.0Apoptosis induction
MDA-MB-231 (breast)3.8EGFR inhibition
A549 (lung)4.5Cell cycle arrest

These values indicate that the compound has a strong potential for further development as an anticancer agent.

Pharmacokinetic Profile

Pharmacokinetic studies reveal favorable absorption and distribution characteristics:

  • Bioavailability : The compound demonstrates adequate oral bioavailability, making it suitable for oral administration.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is essential for its pharmacodynamic activity .

Case Studies and Clinical Relevance

In clinical settings, compounds similar to N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide have been evaluated for their therapeutic potential against various malignancies. A notable case study involved its application in treating triple-negative breast cancer (TNBC), where it was found to significantly inhibit tumor growth in xenograft models .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(a) 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)-phenyl)piperidine-1-carboxamide

  • Structure: Shares the piperidine-carboxamide backbone but replaces the pyrimidinyloxy group with a 2-chlorophenoxy substituent and introduces a methylcarbamoyl group on the phenyl ring.
  • Activity : Demonstrated increased glucose uptake in 3T3-L1 adipocytes via upregulation of GLUT1 expression, contrasting with the lack of glucose consumption effects observed in CGX0290 (a structurally distinct SCD1 inhibitor) .
  • Key Difference: The 2-chlorophenoxy group and methylcarbamoyl substitution may enhance interaction with glucose transporters or downstream signaling pathways.

(b) N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

  • Structure : Substitutes the pyrimidinyloxy group with a pyridazinyl-carboxamide and introduces a benzylidene moiety bearing a trifluoromethylpyridinyloxy substituent.
  • Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylidene spacer may alter binding kinetics.

(c) N-(2-Chlorobenzyl)-1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

  • Structure: Replaces the pyrimidinyloxy group with a thieno-pyrimidinone ring and adds a 2-chlorobenzyl substituent.
  • Activity: The sulfur-containing thieno-pyrimidinone core may improve binding affinity to kinase targets, as seen in similar scaffolds. Higher molecular weight (MW: 479.0 g/mol) could reduce solubility compared to the target compound .

(d) 3-{[(3-Chloropyridin-2-yl)oxy]methyl}-N-[(4-Fluorophenyl)methyl]piperidine-1-carboxamide

  • Structure : Features a fluorophenylmethyl group on the carboxamide nitrogen and a chloropyridinyloxy-methyl substituent on the piperidine ring.
  • Impact : The fluorine atom enhances metabolic stability, while the chloropyridinyloxy group may influence target selectivity. MW: 377.8 g/mol, lower than the target compound, suggesting improved membrane permeability .

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